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Compound of Interest

DMTr-LNA-C(Bz)-3-CED-
Compound Name:
phosphoramidite

cat. No.: B12395101

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DMTr-LNA-C(Bz)-3'-CED-
phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA)
oligonucleotides. This document details its chemical properties, supplier information, a detailed
experimental protocol for its use in automated oligonucleotide synthesis, and relevant
gquantitative data.

Core Compound Information

Chemical Name: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-
cyanoethyl) (N,N-diisopropyl)]-phosphoramidite

Synonyms: LNA-C(Bz)-CE Phosphoramidite, Bz-C-LNA-CE Phosphoramidite

CAS Number: 206055-78-9

Chemical Properties

The key feature of this phosphoramidite is the methylene bridge between the 2'-oxygen and the
4'-carbon of the ribose sugar, which "locks" the furanose ring in a C3'-endo (North)
conformation. This pre-organized structure is characteristic of A-form helices (RNA) and is the
basis for the unique properties of LNA.
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Property Value

Molecular Formula C47H52N509P

Molecular Weight 861.93 g/mol

Appearance White to off-white powder

Storage -20°C, under inert atmosphere
Key Suppliers

A variety of chemical suppliers offer DMTr-LNA-C(Bz)-3'-CED-phosphoramidite. Below is a
non-exhaustive list:

BOC Sciences

BroadPharm

MedChemExpress

Ariadne Genomics

Immunomart

Role in Oligonucleotide Synthesis

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is utilized in standard automated solid-phase
oligonucleotide synthesis via the phosphoramidite method. The incorporation of LNA
monomers into DNA or RNA sequences results in chimeric oligonucleotides with significantly

enhanced properties.

Advantages of LNA Modification

The incorporation of LNA-C monomers confers several advantageous properties to
oligonucleotides:

o Enhanced Thermal Stability: LNA modifications dramatically increase the melting
temperature (Tm) of duplexes with complementary DNA and RNA strands. Each LNA
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monomer can increase the Tm by approximately 2-8°C, allowing for the design of shorter,
more specific probes.

 Increased Binding Affinity: The locked conformation reduces the entropic penalty of
hybridization, leading to a much higher binding affinity for target sequences.

e Improved Mismatch Discrimination: The high binding affinity allows for excellent
discrimination against mismatched sequences, making LNA-modified probes highly specific.

» Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to
degradation by nucleases compared to unmodified DNA.

These properties make LNA-modified oligonucleotides valuable tools in various applications,
including diagnostics (e.g., qPCR probes, FISH), therapeutics (e.g., antisense oligonucleotides,
siRNAs), and molecular biology research.

Experimental Protocol: Automated Synthesis of
LNA-Containing Oligonucleotides

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle.
However, due to the increased steric hindrance of LNA phosphoramidites, modifications to the
standard protocol, particularly longer coupling and oxidation times, are required for efficient
incorporation.

Reagents and Materials

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite: Dissolved in anhydrous acetonitrile to standard
concentrations (e.g., 0.1 M).

Standard DNA/RNA Phosphoramidites: For chimeric sequences.

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.

Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)
in anhydrous acetonitrile.
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e Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in
dichloromethane (DCM).

o Capping Reagents:
o Cap A: Acetic anhydride/Pyridine/THF
o Cap B: 16% N-Methylimidazole/THF
 Oxidizing Solution: 0.02-0.05 M lodine in THF/Water/Pyridine.

o Cleavage and Deprotection Solution: Concentrated aqueous ammonia or a mixture of
ammonium hydroxide and methylamine (AMA).

Automated Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA
synthesizer.

Figure 1. Automated synthesis cycle for LNA oligonucleotide incorporation.

Protocol Steps:

e Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound
nucleoside by treatment with the deblocking solution.

e Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator and
delivered to the synthesis column. A longer coupling time of 180-250 seconds is
recommended to ensure high coupling efficiency.[1]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1
deletion mutants in subsequent cycles.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester. A longer oxidation time of at least 45 seconds is recommended when an
LNA monomer has been added.[1]

e |teration: The cycle is repeated until the desired sequence is assembled.
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Post-Synthesis Cleavage and Deprotection
 After the final cycle, the oligonucleotide is cleaved from the solid support, and the cyanoethyl
phosphate protecting groups are removed.

e The benzoyl (Bz) protecting group on the cytosine base is removed.

o Standard Conditions: Treatment with concentrated agueous ammonium hydroxide at 55°C
for 8-12 hours.

o Fast Deprotection (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous
methylamine can be used at 65°C for 10-15 minutes. Note: For some modified bases, milder
deprotection conditions may be necessary.

Purification and Analysis

Purification of the crude LNA-containing oligonucleotide is crucial to remove failure sequences
and residual protecting groups.

 Purification Method: Anion-exchange or reverse-phase high-performance liquid
chromatography (HPLC) are effective methods for purifying LNA-containing oligonucleotides.

[2]

o Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the charge of the
phosphate backbone. It is highly effective for separating full-length products from shorter
failure sequences.

o Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This can be performed
with the 5'-DMTr group on (for easier separation of full-length product) or off.

e Analysis: The purity and identity of the final product should be confirmed by analytical HPLC
and mass spectrometry (e.g., ESI-MS).

Quantitative Data
Thermodynamic Properties
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The primary quantitative effect of LNA incorporation is the significant stabilization of nucleic
acid duplexes. The change in thermodynamic parameters upon LNA incorporation is sequence-
dependent.

The table below presents representative thermodynamic data for the formation of duplexes
containing a single LNA-T modification compared to their unmodified DNA/RNA counterparts.
While this data is for LNA-T, the stabilizing effect of LNA-C is of a similar magnitude.

Sequence Context AAG°_37 (kcal/mol)
Duplex Type AT_m (°C) per LNA

(5'-XLY-3") per LNA

ALT DNA/RNA +5.9 -11

CLG DNA/RNA +8.7 -2.0

GLC DNA/RNA +7.3 -1.7

TLA DNA/RNA +6.2 -1.3

Data adapted from literature reports on single LNA-T modifications. The values serve as an
illustration of the stabilizing effect.[3]
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Impact of LNA on Duplex Stability

Standard DNA/DNA Duplex
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DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite

Incorporation of

ignificantly Increases
ybridization Affinity

LNA-Modified DNA/DNA Duplex

Tm = 58 °C (Example)

Click to download full resolution via product page

Figure 2. Logical relationship showing LNA incorporation enhancing duplex stability.

Conclusion

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is an essential reagent for the synthesis of high-
affinity, nuclease-resistant oligonucleotides. Its use in standard automated synthesis protocols,
with minor adjustments to coupling and oxidation times, allows for the routine production of
LNA-modified sequences. The resulting oligonucleotides have superior hybridization properties,
making them invaluable for a wide range of applications in research, diagnostics, and
therapeutics. Careful adherence to the modified synthesis and purification protocols is key to
obtaining high-quality LNA-containing oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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